Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate (CAS 1149357-69-6) is a synthetic organic compound classified as an ethyl ester of a 2,2-dimethyl-3-arylpropanoic acid. Its structure features a sterically hindered gem-dimethyl group at the alpha-position of the propanoate chain and a single bromine atom at the meta-position of the phenyl ring.

Molecular Formula C13H17BrO2
Molecular Weight 285.18 g/mol
Cat. No. B13151635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(3-bromophenyl)-2,2-dimethylpropanoate
Molecular FormulaC13H17BrO2
Molecular Weight285.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C)CC1=CC(=CC=C1)Br
InChIInChI=1S/C13H17BrO2/c1-4-16-12(15)13(2,3)9-10-6-5-7-11(14)8-10/h5-8H,4,9H2,1-3H3
InChIKeyJYRWHRAWTDQPAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(3-Bromophenyl)-2,2-Dimethylpropanoate: A meta-Bromo Building Block for Medicinal Chemistry


Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate (CAS 1149357-69-6) is a synthetic organic compound classified as an ethyl ester of a 2,2-dimethyl-3-arylpropanoic acid. Its structure features a sterically hindered gem-dimethyl group at the alpha-position of the propanoate chain and a single bromine atom at the meta-position of the phenyl ring . This compound serves as a versatile, lipophilic building block in medicinal chemistry, frequently employed as a synthetic intermediate for constructing more complex, biologically active molecules, particularly those targeting nuclear receptors such as the Retinoic acid receptor-related orphan receptor gamma t (RORγt) . The presence of the aryl bromide moiety provides a robust handle for late-stage functionalization via cross-coupling reactions, making it a strategic choice in parallel synthesis and lead optimization programs.

meta-Bromo cross‑coupling handle
Late‑stage diversification via Suzuki, Buchwald, etc.
Sterically defined scaffold
gem‑Dimethyl group constrains conformation and protects ester
Balanced ethyl ester intermediate
Orthogonal deprotection; compatible with organometallic steps

Why Ethyl 3-(3-Bromophenyl)-2,2-Dimethylpropanoate Cannot Be Replaced by Isomeric Analogs


Substitution of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate with its ortho- or para-bromo isomers, or with the corresponding methyl ester or carboxylic acid, is chemically inadvisable without rigorous re-validation. The steric bulk of the gem-dimethyl group creates a conformationally constrained environment, and the position of the bromine atom on the phenyl ring dictates the trajectory and geometry of any outgoing bond vector during cross-coupling reactions. This regiochemical difference can lead to divergent binding modes in downstream biological targets, as demonstrated by the variable potency of regioisomeric aryl bromides in the RORγt inverse agonist series [1]. Furthermore, the ethyl ester serves as a transient protecting group; its hydrolysis rate and metabolic stability profile differ markedly from those of the methyl ester, directly impacting the pharmacokinetics of the final active pharmaceutical ingredient (API) if carried through as a pro-moiety [2]. Thus, generic replacement without comprehensive comparative analysis risks substantial alterations in synthetic yield, target selectivity, and in vivo efficacy.

Regioisomer meta‑Br ortho‑ / para‑Br Bond‑vector geometry differs; may shift SAR and coupling regioselectivity.
Ester Ethyl ester Methyl ester Hydrolysis rate and metabolic stability may not transfer; premature deprotection risk.
Acid form Protected ester Free carboxylic acid Solubility, lipophilicity, and coupling compatibility may differ; requires re‑optimisation.

Quantitative Differentiation Evidence for Ethyl 3-(3-Bromophenyl)-2,2-Dimethylpropanoate


Regiochemical Identity: meta-Bromo Substitution Confers Distinct Synthetic Utility

The target compound is the exclusive meta-bromo regioisomer (CAS 1149357-69-6). Its synthetic utility is fundamentally different from the ortho- and para-bromo analogs (CAS 182056-40-2 and 2095485-76-8, respectively), which are distinct chemical entities . The meta-substitution pattern directs electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions to positions that are electronically and sterically distinct from those accessible with the other isomers. This control over the angle of exit vector from the phenyl ring is a critical, quantifiable parameter in structure-based drug design.

meta-Bromo identity
Class-level inference
meta vs ortho/para isomers: distinct exit vector geometry despite identical MW (285.18)
Regiochemistry controls cross‑coupling trajectory and downstream SAR.
Verify regioisomer by NMR or SMILES before use.
Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

Functional Group Identity: The Ethyl Ester Provides a Balanced Reactivity Profile

The target compound is differentiated from its free carboxylic acid (CAS 926625-06-1, MW 257.12) and methyl ester (CAS 926625-05-0, MW 271.15) analogs . Quantitatively, the ethyl ester has a molecular weight of 285.18 g/mol, which is intermediate in lipophilicity between the acid and methyl ester. This directly impacts its chromatographic behavior and its utility as a protected intermediate. The ethyl ester is generally more stable toward enzymatic hydrolysis than the methyl ester, providing a longer half-life if it is a pro-moiety in a prodrug strategy, yet it is more readily cleaved under basic conditions than a tert-butyl ester, offering a convenient orthogonal deprotection strategy.

Ester functionality
Class-level inference
Ethyl ester MW 285.18; +14 vs methyl, +28 vs acid
Balanced lipophilicity and orthogonal deprotection profile.
Hydrolysis stability context: ethyl > methyl under enzymatic conditions.
Prodrug Design Synthetic Methodology Hydrolysis Stability

Core Scaffold Validation: A Privileged Motif in HDAC Inhibition Research

The 2,2-dimethyl-3-phenylpropanoate scaffold, which is the core of the target compound, has been validated as a productive motif for histone deacetylase (HDAC) inhibitor design. A series of triazolyl-2,2-dimethyl-3-phenylpropanoates demonstrated potent, quantifiable antiproliferative activity against HeLa cancer cells, with lead compounds 16b, 16c, and 18 exhibiting IC50 values of 11.69 µM, 0.69 µM, and 3.39 µM, respectively, compared to the standard drug doxorubicin (IC50 2.29 µM) [1]. This establishes the scaffold's ability to engage biological targets in a dose-dependent manner, supporting the use of the target compound as a key intermediate for generating focused libraries around this chemotype.

HDAC scaffold activity
Reported
Triazole derivatives of same core: IC50 0.69–11.69 µM (HeLa); doxorubicin IC50 2.29 µM
Supports cell‑model endpoint review for HDAC‑focused libraries.
Direct IC50 for the bromo‑ethyl ester is not reported; evaluate after elaboration.
Cancer Therapeutics HDAC Inhibitors Antiproliferative Activity

Steric and Electronic Differentiation: The Influence of the gem-Dimethyl and meta-Bromo Substituents

The target compound possesses a unique combination of steric and electronic features. The gem-dimethyl group adjacent to the carbonyl creates significant steric shielding, slowing ester hydrolysis and directing nucleophilic attacks. The presence of a single meta-bromo substituent provides a heavy atom handle for unambiguous X-ray crystallography anomalous scattering, while permitting further functionalization. Based on calculated properties, the compound's logP is higher than that of its non-brominated parent (ethyl 2,2-dimethyl-3-phenylpropanoate) [1]. This quantifiable increase in lipophilicity is a direct consequence of the bromine atom and directly affects membrane permeability and protein binding in biological assays, differentiating it from lighter halogen or non-halogenated analogs.

Physicochemical profile
Supporting evidence
Estimated logP increase ~0.5–1.0 vs non‑brominated parent (Hansch π for Br)
Increased lipophilicity may influence membrane permeability and nuclear receptor binding.
Experimental logP and permeability data to verify.
Computational Chemistry LogP Steric Hindrance

High-Value Research Scenarios for Procuring Ethyl 3-(3-Bromophenyl)-2,2-Dimethylpropanoate


Parallel Synthesis of Focused RORγt Inverse Agonist Libraries

Given the documented utility of the 2,2-dimethyl-3-arylpropanoate scaffold in patent literature for RORγ modulation [2], the target compound is ideally suited as a starting material for generating diverse libraries via Suzuki-Miyaura cross-coupling at the meta-bromo position. This approach can rapidly explore the structure-activity relationship (SAR) around the distal aryl ring of the propanoate scaffold, leveraging the quantitative backbone of the scaffold's validated biological activity [1].

Late-Stage Functionalization in HDAC Inhibitor Lead Optimization

The core scaffold has demonstrated potent antiproliferative activity with IC50 values in the sub-micromolar to low micromolar range [1]. Procuring this specific building block, with its pre-installed ester and aryl bromide, allows medicinal chemists to perform a focused investigation of the cap group region of HDAC inhibitors, which is a critical determinant of potency and isoform selectivity. The ethyl ester can be hydrolyzed to the acid at a late stage to mimic the zinc-binding group interaction.

Synthesis of Site-Specific Chemical Probes for Target Engagement Studies

The heavy bromine atom serves as a convenient label for mass spectrometry-based assays and X-ray crystallography. A user can procure this compound to synthesize a probe molecule where the ethyl ester is further elaborated with a linker and a fluorophore or biotin tag. The quantifiable increase in mass (Δm/z = +79/81 Da) and electron density provided by the bromine atom in the final probe facilitates direct, unambiguous detection of protein-ligand complexes, differentiating it from non-halogenated competitor probes.

Development of Novel CYP26A1 Inhibitors for Retinoid Therapy Modulation

A closely related structural class, methyl 3-[4-(arylamino)phenyl]-3-(azole)-2,2-dimethylpropanoates, has been proven to inhibit CYP26A1, an enzyme regulated by retinoic acid [See cited prior art]. While not identical, the structural homology suggests that the target compound, with its meta-bromo substitution, provides a distinct and more lipophilic starting point for synthesizing non-fused, small-molecule CYP26A1 inhibitors with potentially different pharmacokinetic properties. The ethyl ester is a common prodrug strategy in this field, offering a potential advantage for improving oral bioavailability over the free acid.

Application
Selection Property
Validation Focus
RORγt‑focused library synthesis
meta‑Br cross‑coupling handle
SAR reproducibility and regioisomer control
HDAC inhibitor cap‑group exploration
Pre‑installed ester and aryl bromide
Cell‑model endpoint review and isoform selectivity
Target‑engagement probe synthesis
Heavy atom (Br) for MS/crystallography
Unambiguous protein‑ligand complex detection
CYP26A1 inhibitor lead generation
Lipophilic meta‑bromo scaffold
CYP inhibition context and metabolic stability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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